molecular formula C7H10BrNO3 B069329 Methyl 2-acetamido-3-bromobut-2-enoate CAS No. 188656-16-8

Methyl 2-acetamido-3-bromobut-2-enoate

Cat. No.: B069329
CAS No.: 188656-16-8
M. Wt: 236.06 g/mol
InChI Key: KMDNFRLAPPLLQU-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-bromobut-2-enoate is an organic compound with the molecular formula C7H10BrNO3 It is characterized by the presence of a bromine atom, an acetamido group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-bromobut-2-enoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 2-acetamido-3-bromobut-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-bromobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-acetamido-3-hydroxybut-2-enoate or other substituted derivatives.

    Reduction: Formation of 2-acetamido-3-bromobutan-2-ol or corresponding amines.

    Oxidation: Formation of 2-acetamido-3-bromobutanoic acid or other oxidized products.

Scientific Research Applications

Methyl 2-acetamido-3-bromobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-bromobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3-chlorobut-2-enoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-acetamido-3-fluorobut-2-enoate: Similar structure with a fluorine atom instead of bromine.

    Methyl 2-acetamido-3-iodobut-2-enoate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Methyl 2-acetamido-3-bromobut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.

Properties

CAS No.

188656-16-8

Molecular Formula

C7H10BrNO3

Molecular Weight

236.06 g/mol

IUPAC Name

methyl (Z)-2-acetamido-3-bromobut-2-enoate

InChI

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4-

InChI Key

KMDNFRLAPPLLQU-XQRVVYSFSA-N

SMILES

CC(=C(C(=O)OC)NC(=O)C)Br

Isomeric SMILES

C/C(=C(\C(=O)OC)/NC(=O)C)/Br

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)Br

Synonyms

METHYL-(2Z)-2-ACETYLAMINO-3-BROMO-2-BUTENOATE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-acetamido-3-bromobut-2-enoate
Reactant of Route 2
Methyl 2-acetamido-3-bromobut-2-enoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamido-3-bromobut-2-enoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetamido-3-bromobut-2-enoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-acetamido-3-bromobut-2-enoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-acetamido-3-bromobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.